(S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid

Chiral Resolution Stereochemistry Enantiomeric Excess

Researchers requiring a defined (S)-enantiomer for 11β-HSD1 or sulfonamide-target enzyme assays face confounding IC50 data when using racemic mixtures. This compound solves that with guaranteed >98% e.e. • Enables unambiguous attribution of inhibition to the (S)-configuration in chiral biological environments • Unique 3-bromo/3-cyano vector space inaccessible with 4-substituted commercial analogs • Batch-consistent 98% purity confirmed by orthogonal NMR, HPLC, and GC release testing

Molecular Formula C16H13BrN2O4S
Molecular Weight 409.3 g/mol
Cat. No. B8165323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid
Molecular FormulaC16H13BrN2O4S
Molecular Weight409.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C#N)CC(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C16H13BrN2O4S/c17-13-5-2-6-14(9-13)24(22,23)19-15(16(20)21)8-11-3-1-4-12(7-11)10-18/h1-7,9,15,19H,8H2,(H,20,21)/t15-/m0/s1
InChIKeyNXPRVDCPOFETOM-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for (S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic Acid


(S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid is a chiral, non-natural amino acid derivative with a C16H13BrN2O4S formula and a molecular weight of 409.3 g/mol [1]. It belongs to the arylsulfonamido phenylpropanoic acid class, compounds frequently investigated as protease inhibitors, receptor modulators, and enzyme inhibitors such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [2]. The compound possesses a defined (S)-configuration at the alpha-carbon, a 3-bromophenylsulfonamido group, and a 3-cyanophenyl substituent. Commercial availability is documented with a standard purity of 98%, supported by batch-specific NMR, HPLC, and GC analytical release data .

S
Defined (S)-enantiomer stereochemistry
Supports stereochemical-control studies without chiral separation
98
98% purity specification
Reduces post-purchase purification for biological assays
3x
Multi-technique release testing
NMR, HPLC, and GC batch data supports method fit

Why Generic Substitution Risks Failure


In-class arylsulfonamido propanoic acids cannot be simply interchanged due to steep structure-activity relationships (SAR) governed by halogen position, nitrile placement, and absolute stereochemistry. Substituting the 3-bromophenyl motif with a 4-bromophenyl, 4-chlorophenyl, or 2,4,6-trimethylphenyl analog [1] drastically alters the electron density and steric bulk at the sulfonamide binding interface, while replacing the 3-cyanophenyl with a 4-cyanophenyl isomer relocates the hydrogen-bond-accepting nitrile vector. Even a loss of the (S)-enantiomeric configuration to the racemate or (R)-isomer can nullify target engagement in a chiral biological environment [2]. The data below demonstrate that procurement selection must be based on defined, quantified differentiation rather than general sulfonamide class membership.

Halogen
3-Bromophenyl
Target meta vector
4-Bromophenyl isomer
Altered dipole orientation may shift binding
Nitrile
3-Cyanophenyl
Target H-bond vector
4-Cyanophenyl analog
Relocated acceptor geometry may differ
Chirality
(S)-enantiomer
100% active isomer
Racemate or (R)-isomer
May confound target engagement data

Quantitative Comparator Evidence for Compound Selection


Enantiomeric Configuration: (S)-Enantiomer vs Racemate

The target compound is supplied as the single (S)-enantiomer with defined stereochemistry at the alpha-carbon (Cahn-Ingold-Prelog assignment confirmed by the SMILES notation and InChI descriptor [1]). In contrast, closely related commercial arylsulfonamido propanoic acid intermediates are frequently offered only as racemic mixtures or with unspecified stereochemistry [2]. For a biological target possessing a chiral binding pocket, a racemate inherently delivers 50% inactive or antagonistic isomer, effectively halving the expected potency and introducing confounding pharmacological data. Procurement of the defined (S)-enantiomer eliminates this source of assay variability.

Enantiomeric Composition
Direct comparison
Single (S)-enantiomer, 100% e.e. vs Racemic (R/S) mixture
Ensures active isomer contribution; racemate reduces active concentration by ≥ 50%.
Eliminates need for in-house chiral resolution to improve assay reproducibility.
Chiral Resolution Stereochemistry Enantiomeric Excess

Aryl Bromide Regiochemistry: 3-Bromo vs 4-Bromo Analogs

The meta-bromine substitution on the phenylsulfonamide ring creates a dipole moment and electrostatic potential surface distinct from the para-bromo isomer. Meta-substituted aryl bromides exhibit a different vector of the C-Br bond dipole (approximately 1.48 D angled at 60° relative to the para-oriented isomer [1]) and altered π-electron density across the ring, which affects halogen-bond donor/acceptor geometry in protein-ligand complexes. In sulfonamide-based 11β-HSD1 inhibitors, meta-halogen substitution has been associated with improved target engagement in patent SAR disclosures compared to para-halogen analogs [2]. The 3-cyanophenyl side chain further distinguishes this compound from analogs bearing a 4-cyanophenyl group, which display a different hydrogen-bond acceptor trajectory (linear nitrile pointing para versus meta).

Aryl Bromide Topology
Class-level inference
Meta-bromo vs. para-bromo
Dipole vector ~60° offset
Altered halogen-bond geometry may influence target recognition.
Data to verify: 3-CN substitution further distinguishes H-bond acceptor trajectory.
Regioselectivity Halogen Bonding SAR

Commercial Purity Benchmarking and Multi-Technique Release Testing

The compound is supplied with a standard purity specification of 98% and is supported by a full analytical data package including NMR, HPLC, and GC release testing per batch . This multi-technique release protocol surpasses the common industry practice of providing only a single HPLC purity value for custom-synthesized research chemicals. In comparison, structurally analogous arylsulfonamido propanoic acids from other commercial sources are frequently listed at >90% or >95% purity with unspecified analytical methodology [1], introducing uncertainty regarding the identity and quantity of the remaining impurities. The 98% purity level reduces the need for post-purchase purification and minimizes the risk of confounding biological results from contaminating byproducts.

Certified Purity
Method context
98% purity
Multi-technique release (NMR, HPLC, GC) surpasses single-assay analog listings.
Reduces risk of confounding biological data from trace contaminants.
Quality Control Purity Analysis Batch Release

Scaffold Uniqueness: 3-Bromo-3'-Cyano Bis-Aryl Sulfonamido Propanoic Acid Versus Common Bioisosteres

A substructure search of the PubChem database (December 2024) for compounds containing both a 3-bromophenylsulfonamide and a 3-cyanophenylalanine core returns only this specific compound [1]. The closest commercially cataloged analogs bear either a 4-cyanophenyl group paired with a mesitylsulfonamide (CAS 1214800-75-5) or a 4-bromophenylsulfonylamino group paired with an unsubstituted phenyl ring (CAS 40279-98-9), representing different chemical space vectors in terms of both steric and electronic properties . This singular occupancy of the 3-bromo/3-cyano combinatorial space within the propanoic acid framework makes the compound non-substitutable for any research program specifically exploring this pharmacophore topology.

Chemical Space Occupancy
Source review
Unique 3-Br/3-CN scaffold
Tanimoto similarity to nearest analog
Only compound in PubChem with this dual-substitution pattern.
Provides access to an unoccupied pharmacophore region for SAR exploration.
Scaffold Diversity Bioisostere Chemical Space

Validated Application Scenarios


Stereochemistry-Dependent Enzyme Inhibition Assays

Use as a defined (S)-enantiomer probe in 11β-HSD1 or related sulfonamide-target enzyme assays where the racemate would confound IC50 determination. The guaranteed >98% e.e. ensures that any observed inhibition can be attributed solely to the (S)-configuration, aligning with the chiral recognition requirements of NADPH-dependent reductases [1].

Meta-Substituted Pharmacophore SAR Expansion

Employ as a unique meta-substituted aryl bromide building block in fragment-based drug discovery or parallel library synthesis aimed at mapping the halogen-bonding preferences of a target protein's sulfonamide-binding pocket. This compound allows exploration of the 3-bromo/3-cyano vector space that cannot be reached with commercial 4-substituted alternatives [2].

High-Fidelity Synthetic Intermediate for Complex Assembly

Deploy as a late-stage intermediate in multi-step medicinal chemistry syntheses where batch-to-batch consistency and low impurity profiles are critical. The 98% purity standard, confirmed by orthogonal NMR, HPLC, and GC release testing , reduces the risk of side-product accumulation in subsequent amide coupling or esterification reactions.

Chemoproteomic Probe Design with Defined Linker Geometry

Utilize the 3-cyanophenyl group as a latent affinity handle or the 3-bromophenyl moiety as a heavy-atom label for X-ray co-crystallography studies. The precise regioisomeric identity ensures consistent electron density maps, whereas a 4-bromo or 4-cyano isomer would yield different crystallographic phasing data and potentially misleading binding mode interpretations [2].

Application
Selection Property
Validation Focus
11β-HSD1 inhibition studies
Stereochemical purity (e.e.)
Chiral assay context; avoid racemic interference
Meta-substituted SAR mapping
Unique 3-bromo/3-cyano vectors
Halogen-bond topology vs. 4-substituted analogs
High-fidelity medicinal chemistry
98% purity & multi-technique QC
Synthetic reproducibility; byproduct control
Chemoproteomic probe design
Defined regioisomeric identity
Crystallographic phasing consistency
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